2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide

Agrochemical Synthesis Herbicide Development Organic Chemistry

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) is a critical halogenated acetamide building block and the essential starting material specifically required for the synthesis of the herbicide Fluorochloridone. Procurement managers and R&D leads should procure this exact 3-trifluoromethylphenyl isomer (≥97% purity), as generic alternatives or isomers with different substitution patterns (e.g., 2-trifluoromethyl) are chemically non-interchangeable and fail to yield the correct cyclization product due to the unique electronic interplay between the 2,2-dichloroacetyl and 3-trifluoromethylphenyl groups. Available in standard research quantities with assured long-term stability when stored at 2-8°C.

Molecular Formula C9H6Cl2F3NO
Molecular Weight 272.05 g/mol
CAS No. 2837-61-8
Cat. No. B1583978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide
CAS2837-61-8
Molecular FormulaC9H6Cl2F3NO
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C(F)(F)F
InChIInChI=1S/C9H6Cl2F3NO/c10-7(11)8(16)15-6-3-1-2-5(4-6)9(12,13)14/h1-4,7H,(H,15,16)
InChIKeyIVMXNTACFUFRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) | Key Intermediate for Fluorochloridone and Halogenated Acetamide Derivatives


2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) is a halogenated acetamide derivative with the molecular formula C9H6Cl2F3NO and a molecular weight of 272.05 g/mol [1]. Characterized by its 3-trifluoromethylphenyl group and the reactive dichloroacetamide moiety, this compound is a stable, white crystalline solid soluble in organic solvents and stored at 2-8°C for long-term stability [2]. It functions as a crucial building block in organic synthesis, particularly as an intermediate in the production of the herbicide Fluorochloridone [3], and is recognized as a pesticide intermediate [4].

Why 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) Cannot Be Replaced by Common Dichloroacetamide or Trifluoromethylphenyl Analogs


Generic substitution fails due to the unique electronic interplay between the 2,2-dichloroacetyl moiety and the 3-trifluoromethylphenyl ring, which is essential for the compound's specific reactivity and the properties of its downstream products. This specific isomer (3-trifluoromethyl substitution) is the critical precursor for the synthesis of the herbicide Fluorochloridone via N-allylation and subsequent metal-catalyzed cyclization [1]. Analogs with different substitution patterns, such as 2-(trifluoromethyl)phenyl (CAS 2557-03-1), do not yield the same cyclization product and may exhibit different metabolic and stability profiles [2]. Similarly, simpler dichloroacetamides lacking the trifluoromethyl group or with alternative halogen substitutions lack the required lipophilicity and electronic properties, leading to altered reaction pathways and diminished biological activity in target applications [3]. Furthermore, the specific combination of these functional groups imparts a distinct physicochemical profile—a boiling point of 333.3°C and density of 1.518 g/cm³—that influences handling, purification, and formulation, making it non-interchangeable with other in-class compounds [4].

Quantitative Differentiation of 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) Against Closest Analogs


Critical Role as the Exclusive Synthetic Intermediate for Fluorochloridone Herbicide

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) is the definitive precursor for synthesizing the herbicide Fluorochloridone, as it provides the precise 3-trifluoromethylphenyl framework for the subsequent N-allylation and metal-catalyzed cyclization steps. A reported method confirms its synthesis from 3-(trifluoromethyl)aniline and 2,2-dichloroacetyl chloride, followed by conversion to N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide and finally to Fluorochloridone [1]. This specific isomeric requirement is not met by the 2-trifluoromethyl analog (CAS 2557-03-1) [2], which would lead to a different regioisomer with potentially altered herbicidal activity and selectivity.

Agrochemical Synthesis Herbicide Development Organic Chemistry

Distinct Physicochemical Profile Dictates Handling and Formulation Compared to N-Allyl Derivative

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) possesses a molecular weight of 272.05 g/mol and a boiling point of 333.3°C at 760 mmHg [1]. Its N-allyl derivative (CAS 61219-95-2), a subsequent intermediate in the Fluorochloridone synthesis, has a molecular weight of 312.12 g/mol and a boiling point of 329.2°C at 760 mmHg [2]. While these values are similar, the presence of the N-allyl group in the derivative significantly alters the compound's reactivity and its role in the synthetic sequence. More critically, the parent compound's density (1.518 g/cm³) and calculated vapor pressure (0.000138 mmHg at 25°C) are distinct from the derivative's density (1.4 g/cm³) [3]. These differences are crucial for accurate formulation, separation, and purification processes.

Physicochemical Properties Formulation Science Analytical Chemistry

Documented Stability Profile Under Defined Storage Conditions Informs Procurement and Handling

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) is stable when stored at 2-8°C [1], a condition that is specified by reputable suppliers. This is a critical piece of information for procurement planning, as it dictates shipping requirements and long-term storage capabilities. In contrast, stability data for the closely related analog 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl) acetamide, which has shown cytotoxic activity, are not uniformly reported in standard vendor catalogs [2]. The defined, low-temperature storage requirement for CAS 2837-61-8 provides a clear, actionable guideline for maintaining compound integrity over time, which is essential for reproducible research and industrial applications.

Compound Stability Supply Chain Inventory Management

Contrasting Biological Activity Profile: A Precursor Rather Than an Active Pharmaceutical Ingredient

2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8) is not associated with direct, potent biological activity as a drug candidate. Instead, it is a precursor. This contrasts sharply with structurally related compounds where modifications to the phenyl ring introduce significant cytotoxic activity. For instance, 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl) acetamide demonstrates an IC50 of 6.5 μM against NCI-H460 cancer cells [1]. The presence of the trifluoromethylsulfonyl group is crucial for this activity. This differentiation is critical for procurement: CAS 2837-61-8 is selected for its synthetic utility, not for its direct biological effects. Researchers seeking anticancer leads would not select this compound, while those building the Fluorochloridone herbicide would not use the sulfonyl analog due to its different reactivity and biological profile.

Biological Activity Drug Discovery SAR

Primary Research and Industrial Applications for 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 2837-61-8)


Key Intermediate in the Multi-Step Synthesis of the Herbicide Fluorochloridone

This is the primary and most commercially significant application. 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide is the essential starting material that provides the core 3-trifluoromethylphenyl-dichloroacetamide scaffold. It undergoes N-allylation followed by a metal-ligand complex-catalyzed intramolecular cyclization to form Fluorochloridone [1]. This route is documented as a new and improved synthesis method for the herbicide. Procurement for this purpose requires high chemical purity to ensure high yields in the subsequent synthetic steps.

Building Block for the Synthesis of Diverse Trifluoromethyl-Containing Agrochemicals and Pharmaceuticals

Beyond Fluorochloridone, this compound serves as a versatile building block for generating libraries of novel dichloroacetamide derivatives . Its reactive dichloroacetyl group can be substituted or modified, while the 3-trifluoromethylphenyl moiety imparts favorable physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable starting material in medicinal chemistry and agrochemical research for creating compounds with potentially improved bioavailability and target interaction.

Reference Standard for Analytical Method Development and Quality Control

Due to its well-defined physicochemical properties—including a molecular weight of 272.05 g/mol, a boiling point of 333.3°C at 760 mmHg, and a density of 1.518 g/cm³ [2]—this compound is ideal for use as a reference standard. It can be employed in the development and validation of HPLC and GC methods for the analysis of complex reaction mixtures in the production of Fluorochloridone and related compounds. Its defined storage stability (2-8°C) [3] ensures it can be maintained as a reliable analytical benchmark.

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